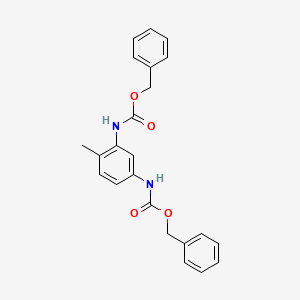

Dibenzyl toluene-2,4-dicarbamate

Description

Properties

CAS No. |

73622-78-3 |

|---|---|

Molecular Formula |

C23H22N2O4 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

benzyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate |

InChI |

InChI=1S/C23H22N2O4/c1-17-12-13-20(24-22(26)28-15-18-8-4-2-5-9-18)14-21(17)25-23(27)29-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |

InChI Key |

NDUFUIYGHTVNKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach for this compound involves the reaction of 2,4-diaminotoluene with benzyl chloroformate (also known as benzyl chlorocarbonate). This reaction leads to the formation of the carbamate groups through nucleophilic substitution, where the amine groups of 2,4-diaminotoluene attack the electrophilic carbonyl carbon of benzyl chloroformate, releasing hydrochloric acid as a byproduct.

$$

\text{2,4-diaminotoluene} + 2 \times \text{benzyl chloroformate} \rightarrow \text{this compound} + 2 \times \text{HCl}

$$

This method is widely used due to its straightforwardness and relatively mild reaction conditions.

Alternative Synthesis via Urea Route

A mechanistic study on the synthesis of related carbamates, such as dibutyl toluene-2,4-dicarbamate, provides insight into an alternative preparation method that could be adapted for this compound:

This method uses toluene-2,4-diamine, urea, and an alcohol (e.g., n-butyl alcohol) in the presence of a catalyst such as γ-Al2O3.

The urea tautomer interacts with the acidic sites of the catalyst, activating the carbonyl carbon for nucleophilic attack by the amine groups of toluene-2,4-diamine.

Subsequent nucleophilic attack by the alcohol produces the carbamate intermediate, which then undergoes further reaction to form the dicarbamate product.

This catalytic urea route offers a potentially greener and more scalable synthesis, avoiding the use of chloroformates and minimizing hazardous byproducts.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations | References |

|---|---|---|---|---|---|---|

| Benzyl Chloroformate Reaction | 2,4-Diaminotoluene, Benzyl chloroformate | Organic base (e.g., triethylamine) | Room temperature to mild heating | Straightforward, well-established | Generates HCl byproduct; requires base neutralization | |

| Urea Route Catalyzed by γ-Al2O3 | 2,4-Diaminotoluene, Urea, Benzyl alcohol (or analog) | γ-Al2O3 catalyst | Elevated temperature (e.g., 100-200 °C) | Avoids chloroformates; greener | Requires catalyst; longer reaction times | |

| Photo-irradiation and Base Catalysis | Amines, Organic solvent (e.g., TCE), Alcohol | Low-pressure mercury lamp, Base (e.g., DBU) | ~70 °C under O2 bubbling, photo-irradiation | Mild conditions; fewer reagents | Specialized equipment; not widely applied to this compound |

Summary of Research Findings

The classical preparation of this compound is predominantly through the reaction of 2,4-diaminotoluene with benzyl chloroformate, producing the dicarbamate via nucleophilic substitution.

Alternative catalytic routes using urea and alcohols with γ-Al2O3 catalysts have been mechanistically elucidated for related compounds, offering a potentially cleaner synthesis pathway.

Emerging photochemical and base-catalyzed methods for carbamate synthesis provide innovative, mild, and efficient alternatives, though their application to this compound remains to be fully explored.

The choice of method depends on factors such as scale, desired purity, environmental considerations, and available equipment.

Professional Notes and Recommendations

For laboratory-scale synthesis, the benzyl chloroformate method remains the most practical due to reagent availability and procedural simplicity.

Industrial or large-scale synthesis could benefit from the urea route catalyzed by γ-Al2O3, given its potential for reduced hazardous waste and cost-effectiveness.

Further research into photochemical synthesis could unlock new synthetic routes with improved sustainability profiles.

Attention should be given to controlling reaction conditions to minimize side reactions such as hydrolysis or over-alkylation, which are common in carbamate chemistry.

Chemical Reactions Analysis

Urea-Mediated Catalysis

-

Reagents : TDA, urea, benzyl alcohol, γ-Al₂O₃ catalyst.

-

Mechanism :

Photo-on-Demand Trichloroacetylation

-

Reagents : TDA, tetrachloroethylene (TCE), UV light, oxygen.

-

Mechanism :

Oxidative Carbonylation

-

Reagents : TDA, methyl formate (MF), Pd/CeO₂ catalyst.

-

Mechanism : MF acts as a CO surrogate, enabling the formation of carbamate bonds via Pd-catalyzed carbonylation .

-

Byproducts : Methylene-bridged tetracarbamates (up to 20%) due to formaldehyde condensation .

Hydrogen Bond-Mediated Reactivity

-

Water or hydroxyl groups enhance carbamate formation by stabilizing zwitterionic intermediates via hydrogen bonding .

Hydrolysis and Decomposition

Scientific Research Applications

Dibenzyl toluene-2,4-dicarbamate is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential uses. This article explores the applications of this compound, focusing on its roles in organic synthesis, pharmaceuticals, and material science.

Synthesis of Pharmaceuticals

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes allow it to participate in reactions that form complex organic molecules. For instance, it has been utilized in the synthesis of prodrugs, which are biologically inactive compounds that metabolize into active drugs within the body. A notable example is its application in synthesizing pibrentasvir, an antiviral medication used to treat hepatitis C .

Agrochemicals

The compound plays a role in the development of agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to modify biological activity makes it valuable for creating compounds that can effectively manage pests while minimizing environmental impact.

Fragrance Industry

Due to its aromatic properties, this compound is also used in the fragrance industry. It can be incorporated into formulations to enhance scent profiles, contributing to the production of perfumes and scented products.

Heat Transfer Fluids

With a high boiling point exceeding 400°C, this compound is an effective heat transfer fluid. This property is exploited in high-temperature industrial processes and solar power systems where stable thermal management is crucial .

Plasticizers

The compound functions as a plasticizer in polyvinyl chloride (PVC) production. Its low volatility and compatibility with PVC improve the flexibility and durability of plastic products . This application is significant in the construction and automotive industries where flexible plastics are essential.

Case Study 1: Pharmaceutical Synthesis

A study detailed the use of this compound in synthesizing pibrentasvir. The process involved several steps including protection reactions using di-tert-butyl dicarbonate and subsequent purification techniques like silica gel chromatography . This case illustrates how this compound can streamline complex synthetic pathways in drug development.

Case Study 2: Heat Transfer Applications

In industrial settings, dibenzyl toluene has been tested as a heat transfer fluid in electric transformers. Its performance was compared against traditional fluids under varying temperature conditions, demonstrating superior thermal stability and efficiency . This study highlights its practical utility in enhancing energy efficiency in electrical systems.

Mechanism of Action

The mechanism of action of Phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bulky substituents (e.g., benzyl) may hinder reaction kinetics but improve solubility in non-polar solvents. Smaller methyl groups favor higher TDA conversion but lower selectivity due to intermediate stability issues .

- Catalyst Dependency : SiO₂ and ZnCl₂ are effective for butyl and methyl derivatives, respectively. Dibenzyl variants may require metal catalysts or phase-transfer agents for efficient benzylation.

Thermodynamic and Kinetic Behavior

- Dibutyl Derivative (BTDC) : Thermodynamically feasible (ΔG < 0 above 413.8 K) with enthalpy-driven synthesis. Equilibrium constants favor product formation at higher temperatures .

- Dimethyl Derivative (TDC) : Endothermic reaction (ΔH > 0) requiring elevated temperatures (190°C). Kinetic studies reveal a two-step mechanism with intermediates (TMC1 and TMC2) limiting selectivity .

- Dibenzyl Derivative (Inferred) : Expected to follow similar thermodynamics, but benzyl group introduction may increase steric hindrance, raising activation energy and necessitating higher reaction temperatures.

Industrial Scalability

- Dibutyl BTDC : High yields (>80%) under optimized SiO₂ catalysis make it industrially viable .

- Dimethyl TDC : Lower selectivity (~40–60%) and intermediate challenges necessitate process intensification .

- Dibenzyl Variant : Scalability depends on benzylation efficiency and catalyst recyclability, which remain unexplored in the evidence.

Biological Activity

Dibenzyl toluene-2,4-dicarbamate (DBTDC) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article delves into the biological activity of DBTDC, summarizing key research findings, case studies, and data tables that elucidate its pharmacological properties.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of two benzyl groups and a dicarbamate functional group. The general structure can be represented as follows:

Table 1: Structural Characteristics of DBTDC

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 286.32 g/mol |

| Melting Point | Not specified in literature |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DBTDC. A study conducted by researchers demonstrated that DBTDC exhibited significant activity against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Cytotoxicity and Anticancer Activity

In vitro assays have shown that DBTDC possesses cytotoxic effects against several cancer cell lines. For instance, a study reported that DBTDC induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:

Table 2: Cytotoxic Effects of DBTDC on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Induction of oxidative stress |

| A549 | 20 | Disruption of mitochondrial function |

Case Studies

- Case Study on Antibacterial Activity : A comprehensive study evaluated the efficacy of DBTDC against Staphylococcus aureus and Escherichia coli. The results indicated that DBTDC inhibited bacterial growth at concentrations as low as 10 µg/mL, making it a candidate for further development as an antimicrobial agent.

- Case Study on Anticancer Activity : Another investigation focused on the effects of DBTDC on prostate cancer cells. The study found that treatment with DBTDC resulted in a reduction in cell viability by over 50% after 48 hours, with accompanying morphological changes indicative of apoptosis.

The biological activity of DBTDC is believed to be mediated through multiple pathways:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Apoptotic Pathways : Activation of caspases suggests that DBTDC may trigger intrinsic apoptotic pathways in cancer cells.

- Oxidative Stress Induction : Evidence indicates that DBTDC may elevate reactive oxygen species (ROS) levels, contributing to cytotoxicity.

Q & A

Q. What are the primary thermodynamic considerations for synthesizing dibenzyl toluene-2,4-dicarbamate via the urea route?

The synthesis involves evaluating Gibbs free energy changes, equilibrium constants, and enthalpy/entropy contributions. Thermodynamic analysis using group contribution methods or computational tools (e.g., Aspen Plus) can predict reaction feasibility. For instance, studies show that γ-Al₂O₃ catalysts enhance reaction efficiency by lowering activation energy, with optimal conditions at 160–180°C and 2–4 MPa pressure .

Q. How can reaction kinetics be systematically studied for this compound synthesis?

Kinetic studies typically employ in-situ FTIR or HPLC to monitor intermediate formation. For urea-based routes, pseudo-first-order models are applied to determine rate constants under varying temperatures and catalyst concentrations. Data fitting using the Arrhenius equation reveals activation energies, which are critical for scaling up reactions .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

FTIR (to confirm carbamate C=O and N-H stretches), NMR (for aromatic proton environments), and XRD (to assess crystallinity) are standard. Thermogravimetric analysis (TGA) evaluates thermal stability, while UV-Vis spectroscopy monitors photodegradation in stability studies .

Advanced Research Questions

Q. How do support properties (e.g., acidity, surface area) influence Rh-based catalysts in the selective hydrogenation of dimethyl toluene-2,4-dicarbamate?

Supports like SiO₂ or Al₂O₃ modify catalyst performance by altering metal dispersion and active site accessibility. For example, acidic supports enhance hydrogenation rates due to stronger reactant adsorption, while mesoporous structures reduce diffusion limitations. Advanced characterization (TEM, XPS) correlates support properties with turnover frequency (TOF) and selectivity .

Q. What side-reaction pathways dominate during Pd-catalyzed oxidative carbonylation of toluene-2,4-diamine to this compound?

Competing pathways include over-carbonylation (forming cyclic urea byproducts) and Pd nanoparticle aggregation. GC-MS and isotopic labeling (e.g., ¹³CO₂) help trace side-product origins. Optimizing CO₂ pressure (10–15 bar) and Pd/ligand ratios minimizes byproducts, achieving >85% selectivity for the target dicarbamate .

Q. How can TiO₂ pigments be evaluated for UV-shielding efficacy in this compound-based polyurethane coatings?

Accelerated UV irradiation tests (e.g., QUV chambers) quantify photodegradation rates via HPLC or FTIR. Rutile TiO₂ outperforms anatase due to lower photocatalytic activity, reducing dicarbamate decomposition by 40–60% in non-aqueous systems. Synchrotron X-ray diffraction further correlates TiO₂ crystallinity with UV-blocking efficiency .

Q. What analytical methods are most reliable for measuring hydrogenation/dehydrogenation equilibria in dibenzyl toluene-derived liquid organic hydrogen carriers (LOHCs)?

Combined ¹³C-NMR and GC-FID analyses provide accurate degree of hydrogenation (DoH) measurements. Calibration curves derived from known DoH standards reduce absolute errors to <3.5%. Equilibrium constants are temperature-dependent, with van’t Hoff plots validating thermodynamic models .

Methodological Challenges and Solutions

Q. How can contradictions in kinetic data for this compound synthesis be resolved?

Discrepancies often arise from differing catalyst deactivation rates or mass transfer limitations. Statistical tools like Design of Experiments (DoE) isolate variables (e.g., stirring speed, catalyst loading), while microreactors with controlled flow rates improve reproducibility .

Q. What strategies mitigate photodegradation in this compound during long-term storage?

Encapsulation with UV-absorbing additives (e.g., ZnO nanoparticles) or inert atmosphere storage reduces degradation. Stability studies under accelerated aging conditions (50°C, 75% RH) coupled with Arrhenius modeling predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.